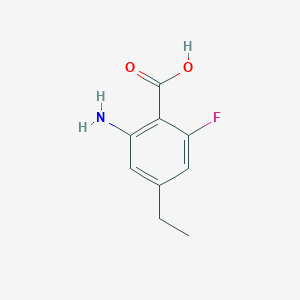

2-Amino-4-ethyl-6-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-4-ethyl-6-fluorobenzoic acid” is a derivative of aminobenzoic acid . It is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-ethyl-6-fluorobenzoic acid” is C9H10FNO2 . The exact mass is 155.03825660 g/mol . The structure includes an aminobenzoic acid moiety .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Benzamide Synthesis : 2-Amino-6-fluorobenzoic acid serves as a building block for constructing novel benzamides. These compounds often exhibit potent neuroleptic activity .

- Heterocycle Construction : Researchers utilize this compound as an accessible synthon for constructing monofluorinated heterocycles. For example, 5-fluoro-2-methyl-3,1-benzoxazin-4-one can be obtained from 2-amino-6-fluorobenzoic acid .

Organic Synthesis and Chemical Reactions

- Condensation Reactions : The condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride yields 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester. This reaction occurs in chloroform and provides a useful intermediate .

- Fluorination Chemistry : Researchers have synthesized 2-fluoro-6-iodobenzoic acid (a loose white crystal) using 2-amino-6-fluorobenzoic acid as the starting material .

Safety and Hazards

When handling “2-Amino-4-ethyl-6-fluorobenzoic acid”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion. If swallowed, seek immediate medical assistance. The compound should be stored in a dry, cool, and well-ventilated place and the container should be kept tightly closed .

Orientations Futures

“2-Amino-4-ethyl-6-fluorobenzoic acid” is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry . Therefore, future research and development efforts may focus on exploring new applications of this compound in drug synthesis.

Propriétés

IUPAC Name |

2-amino-4-ethyl-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSAMBVDJBLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethyl-6-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)

![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

![1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2646032.png)

![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)